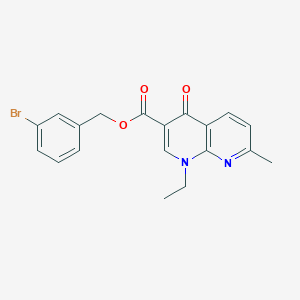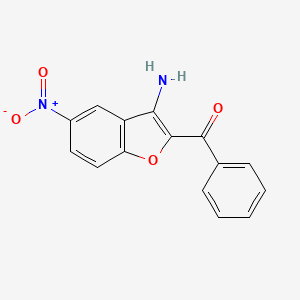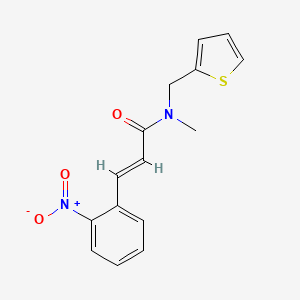
1-Ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid (3-bromophenyl)methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid (3-bromophenyl)methyl ester is a naphthyridine derivative.
Wissenschaftliche Forschungsanwendungen
Biological Activity and Therapeutic Potential
- The 1,8-naphthyridine group of compounds, including derivatives like 1-Ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid (3-bromophenyl)methyl ester, exhibit a broad spectrum of biological activities. These activities include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic effects. Additionally, these compounds have shown potential in treating neurological disorders like Alzheimer's disease, multiple sclerosis, and depression. The diverse biological properties establish these compounds as significant scaffolds in therapeutic and medicinal research (Madaan et al., 2015).
Chemical Analysis and Environmental Monitoring
- In environmental research, methods like gas chromatography-mass spectrometry are employed to analyze saturated and unsaturated dicarboxylic acids in urine, including the methyl ester derivatives. This analysis is crucial for comparative studies of excretion of dicarboxylic acids by individuals under various physiological conditions, indicating the role of such compounds in metabolic and environmental health studies (Liebich et al., 1980).
Food Safety and Exposure Biomarkers
- In the field of food safety, fatty acid esters of certain compounds like 3-monochloropropane-1,2-diol (3-MCPD esters) are studied for their potential nephrotoxicity and testicular toxicity. Compounds like 1-Ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid (3-bromophenyl)methyl ester can serve as analogs or comparatives in such studies. Understanding the occurrence, absorption, metabolism, and toxicities of these esters is crucial for assessing food safety and public health risks (Gao et al., 2019).
Eigenschaften
Produktname |
1-Ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid (3-bromophenyl)methyl ester |
|---|---|
Molekularformel |
C19H17BrN2O3 |
Molekulargewicht |
401.3 g/mol |
IUPAC-Name |
(3-bromophenyl)methyl 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C19H17BrN2O3/c1-3-22-10-16(17(23)15-8-7-12(2)21-18(15)22)19(24)25-11-13-5-4-6-14(20)9-13/h4-10H,3,11H2,1-2H3 |
InChI-Schlüssel |
HYRUBJVYVQGUEZ-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)OCC3=CC(=CC=C3)Br |
Kanonische SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)OCC3=CC(=CC=C3)Br |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-Fluoro-4-methoxyphenyl)methoxy]benzamide](/img/structure/B1224442.png)
![4-Cyclopropyl-2-[[2-[(3,5-dimethyl-4-isoxazolyl)methylthio]-1-oxoethyl]amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1224443.png)
![(1-Methyl-2-benzo[e]benzofuranyl)-phenylmethanone](/img/structure/B1224445.png)
![5-[[[5-(2-Chlorophenyl)-2-(trifluoromethyl)-3-furanyl]-oxomethyl]amino]-2-(4-morpholinyl)benzoic acid methyl ester](/img/structure/B1224448.png)

![[3-[(2-Chlorophenoxy)methyl]phenyl]-(2,6-dimethyl-4-morpholinyl)methanone](/img/structure/B1224451.png)
![N-[3-(2-furanyl)-3-phenylpropyl]-4-methylbenzenesulfonamide](/img/structure/B1224452.png)
![N-[2-(2-phenylphenoxy)ethyl]-2-furancarboxamide](/img/structure/B1224456.png)
![2-[(1-Oxido-2-pyridin-1-iumyl)thio]-1-(4-phenylphenyl)ethanone](/img/structure/B1224457.png)
![[4-(2-Ethoxyphenyl)-1-piperazinyl]-(1-oxido-4-pyridin-1-iumyl)methanone](/img/structure/B1224459.png)

![2-[[[2-[(5-methoxycarbonyl-2-furanyl)methoxy]-2-oxoethyl]thio]methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B1224461.png)

![1-Methyl-2-[3-(1-methyl-1,2-dihydroquinolin-2-yliden)prop-1-enyl]quinolinium iodide](/img/structure/B1224465.png)